Trimetrexate trihydrochloride

Übersicht

Beschreibung

Trimetrexate is a folate antagonist used for the treatment of moderate-to-severe Pneumocystis carinii pneumonia (PCP) in immunocompromised patients as an alternative therapy in combination with leucovorin . It is a nonclassical folic acid inhibitor through its inhibition of the enzyme dihydrofolate reductase .

Synthesis Analysis

Trimetrexate is a synthetic inhibitor of the enzyme dihydrofolate reductase (DHFR). This review highlights advances in design, synthesis, and biological evaluations in structural modifications of Trimetrexate as DHFR inhibitors .

Molecular Structure Analysis

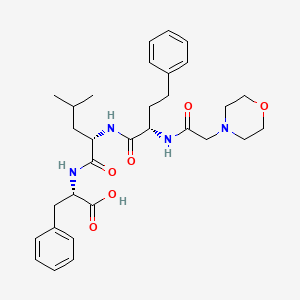

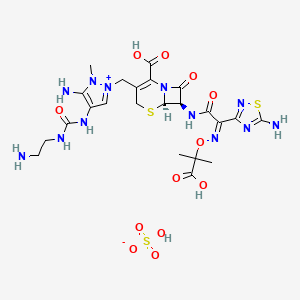

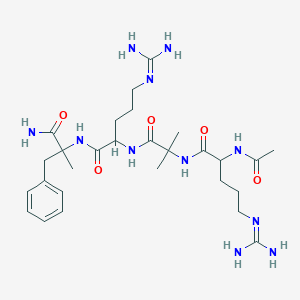

Trimetrexate has an extended conformation in both structures, and the quinazoline and phenyl rings are mutually perpendicular . The molecular formula of Trimetrexate is C19H23N5O3 .

Chemical Reactions Analysis

Trimetrexate is a potent competitive inhibitor of bacterial, protozoan, and mammalian dihydrofolate reductase . It works by inhibiting DNA, RNA, and protein synthesis, leading to cell death .

Physical And Chemical Properties Analysis

The molecular weight of Trimetrexate is 369.4 g/mol . More specific physical and chemical properties can be found in the Certificate of Analysis .

Wissenschaftliche Forschungsanwendungen

Antitoxoplasma Activity

Trimetrexate, a lipid-soluble quinazoline antifolate, has demonstrated potent activity against Toxoplasma gondii. It inhibits dihydrofolate reductase (DHFR) from T. gondii more effectively than traditional treatments like pyrimethamine. In vitro and in vivo studies have shown that trimetrexate inhibits the proliferation of toxoplasma in murine macrophages and extends the survival of T. gondii-infected mice (Allegra et al., 1987).

Treatment of Pneumocystis Carinii Pneumonia

Trimetrexate has been used effectively for the treatment of Pneumocystis carinii pneumonia in patients with AIDS. Its efficacy was assessed in patients intolerant of or unresponsive to standard therapies like pentamidine isethionate and trimethoprim-sulfamethoxazole. The combination of trimetrexate and leucovorin has shown to be safe and effective in these cases (Allegra et al., 1987).

Treatment of Cerebral Toxoplasmosis

In a study on AIDS patients with cerebral toxoplasmosis intolerant to sulfonamide, trimetrexate showed dramatic but transient activity. It suggests that while trimetrexate alone can have a significant initial impact, it may not be sufficient as a single-agent therapy for AIDS-associated toxoplasmosis (Masur et al., 1993).

Antitumor and Antimicrobial Activity

Trimetrexate, a lipophilic antifolate, has been shown to have a broader spectrum of antitumor activity than methotrexate. It is undergoing clinical trials for its potential against various tumors and may be useful against tumors resistant to methotrexate due to its unique transport and intracellular retention characteristics. Its combination with other antineoplastic agents is also being explored (Lin & Bertino, 1987).

Pharmacokinetic Studies

Various pharmacokinetic studies have been conducted on trimetrexate to understand its absorption, distribution, metabolism, and excretion. These studies are crucial in optimizing dosing strategies and understanding the drug's behavior in the body. For instance, studies on Rhesus monkeys have provided valuable information on trimetrexate's pharmacokinetic behavior, including plasma disappearance, elimination, plasma protein binding, and CSF penetration (Balis et al., 1986).

Potential for Gene Therapy

A gene transfer strategy has been explored to make bone marrow cells resistant to trimetrexate. This involves using retroviral vectors containing mutant DHFR genes, showing the potential for increasing the therapeutic utility of trimetrexate in certain cancers (Spencer et al., 1996).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3.3ClH/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;;;/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJRHEVYOYMEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26Cl3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047817 | |

| Record name | Trimetrexate trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimetrexate trihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B606602.png)

![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)

![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)